molecular formula C8H8Cl2FNO B13516153 2-Amino-1-(3-chloro-4-fluorophenyl)ethanone Hydrochloride

2-Amino-1-(3-chloro-4-fluorophenyl)ethanone Hydrochloride

Cat. No.: B13516153
M. Wt: 224.06 g/mol
InChI Key: GLUHVVAISGMKHH-UHFFFAOYSA-N
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Description

2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of an amino group, a ketone group, and a substituted phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride typically involves the reaction of 3-chloro-4-fluoroacetophenone with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors. The product is then subjected to purification processes, such as crystallization or distillation, to obtain the desired purity. Quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or imino derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride has been extensively studied for its potential therapeutic applications in various fields, including:

    Cancer Treatment: It has shown potential in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

    Neuroprotection: Studies suggest it may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

    Antiviral Activity: It has demonstrated antiviral properties, making it a candidate for further research in antiviral drug development.

Mechanism of Action

The mechanism of action of 2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride involves multiple pathways:

    Enzyme Inhibition: It inhibits the activity of enzymes involved in cancer cell growth and proliferation, such as matrix metalloproteinases and phosphatidylinositol 3-kinase.

    Molecular Targets: The compound targets specific molecular pathways that regulate cell growth, apoptosis, and angiogenesis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol hydrochloride
  • 2-chloro-1-(4-chloro-2-fluorophenyl)ethan-1-one

Uniqueness

2-amino-1-(3-chloro-4-fluorophenyl)ethan-1-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

Molecular Formula

C8H8Cl2FNO

Molecular Weight

224.06 g/mol

IUPAC Name

2-amino-1-(3-chloro-4-fluorophenyl)ethanone;hydrochloride

InChI

InChI=1S/C8H7ClFNO.ClH/c9-6-3-5(8(12)4-11)1-2-7(6)10;/h1-3H,4,11H2;1H

InChI Key

GLUHVVAISGMKHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CN)Cl)F.Cl

Origin of Product

United States

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